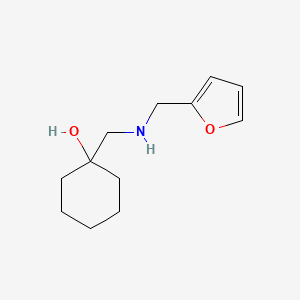![molecular formula C12H13N3S B13348713 2-(6,7-Dihydrothieno[3,2-C]pyridin-5(4H)-YL)pyridin-3-amine](/img/structure/B13348713.png)
2-(6,7-Dihydrothieno[3,2-C]pyridin-5(4H)-YL)pyridin-3-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(6,7-Dihydrothieno[3,2-C]pyridin-5(4H)-YL)pyridin-3-amine is a heterocyclic compound that features a thienopyridine core structure
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(6,7-Dihydrothieno[3,2-C]pyridin-5(4H)-YL)pyridin-3-amine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the use of Mn(OTf)2 as a catalyst and t-BuOOH as an oxidant at 25°C in water, which allows for high yield and excellent chemoselectivity .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. the principles of green chemistry and efficient catalytic processes are likely employed to ensure high yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
2-(6,7-Dihydrothieno[3,2-C]pyridin-5(4H)-YL)pyridin-3-amine can undergo various types of chemical reactions, including:
Oxidation: Using oxidizing agents like t-BuOOH.
Reduction: Typically involves hydrogenation or the use of reducing agents.
Substitution: Can undergo nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Mn(OTf)2 and t-BuOOH in water at 25°C.
Reduction: Hydrogen gas in the presence of a palladium catalyst.
Substitution: Various halogenating agents and nucleophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonyl derivatives, while substitution reactions can introduce various functional groups onto the thienopyridine core.
Aplicaciones Científicas De Investigación
2-(6,7-Dihydrothieno[3,2-C]pyridin-5(4H)-YL)pyridin-3-amine has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Medicine: Investigated for its potential as a pharmaceutical intermediate.
Industry: Used in the synthesis of materials with specific electronic properties.
Mecanismo De Acción
The mechanism of action for 2-(6,7-Dihydrothieno[3,2-C]pyridin-5(4H)-YL)pyridin-3-amine involves its interaction with molecular targets such as enzymes or receptors. The exact pathways and molecular targets are still under investigation, but it is believed to modulate specific biochemical pathways, leading to its observed effects.
Comparación Con Compuestos Similares
Similar Compounds
- 5,6-Dihydrothieno[2,3-c]pyridin-7(4H)-one
- 2-(6,7-Dihydrothieno[3,2-c]pyridin-5(4H)-ylsulfonyl)aniline
- 2-(6,7-Dihydrothieno[3,2-c]pyridin-5(4H)-ylcarbonyl)aniline
Uniqueness
2-(6,7-Dihydrothieno[3,2-C]pyridin-5(4H)-YL)pyridin-3-amine is unique due to its specific thienopyridine core structure, which imparts distinct chemical properties and reactivity. This uniqueness makes it a valuable compound for various applications in scientific research and industry.
Propiedades
Fórmula molecular |
C12H13N3S |
|---|---|
Peso molecular |
231.32 g/mol |
Nombre IUPAC |
2-(6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)pyridin-3-amine |
InChI |
InChI=1S/C12H13N3S/c13-10-2-1-5-14-12(10)15-6-3-11-9(8-15)4-7-16-11/h1-2,4-5,7H,3,6,8,13H2 |
Clave InChI |
NABIOXBZFICDRC-UHFFFAOYSA-N |
SMILES canónico |
C1CN(CC2=C1SC=C2)C3=C(C=CC=N3)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




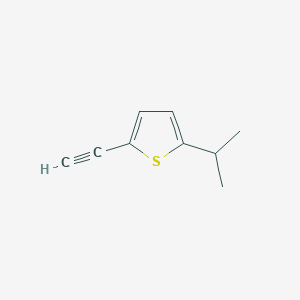
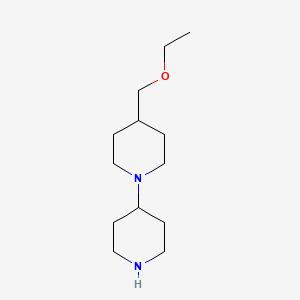
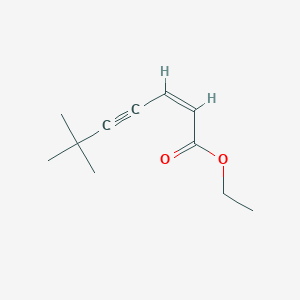

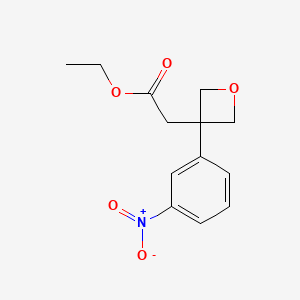
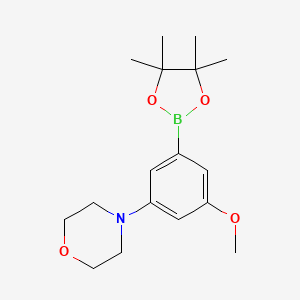
![5,5-Difluoro-7-methyl-2,7-diazaspiro[3.5]nonane](/img/structure/B13348683.png)
![9-Benzyl-1-oxa-9-azaspiro[5.5]undecan-4-amine](/img/structure/B13348689.png)
![Methyl (S)-3-(benzo[b]thiophen-3-yl)-2-((tert-butoxycarbonyl)amino)propanoate](/img/structure/B13348696.png)


